Cevipabulin fumarate
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Overview
Description
Cevipabulin fumarate is a synthetic, water-soluble tubulin-binding agent with potential antineoplastic activity. It binds at the vinca-binding site on tubulin but acts more similarly to taxane-site binding agents by enhancing tubulin polymerization without inducing tubulin depolymerization . This disruption in microtubule dynamics may inhibit cell division and reduce cellular growth, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cevipabulin fumarate is synthesized through a multi-step process involving the reaction of 5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine with fumaric acid . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the proper formation of the fumarate salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Cevipabulin fumarate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and amino groups . It can also participate in polymerization reactions due to its ability to stabilize microtubules .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO) and water, as well as acids like fumaric acid . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products: The major product formed from the reactions involving this compound is the stabilized microtubule complex, which is crucial for its antineoplastic activity .
Scientific Research Applications
It has shown promising results in preclinical and clinical trials for the treatment of advanced malignant solid tumors . Additionally, its ability to stabilize microtubules makes it a valuable tool in cell biology research, particularly in studies related to cell division and intracellular transport . It is also being investigated for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease .
Mechanism of Action
Cevipabulin fumarate exerts its effects by binding to the vinca-binding site on tubulin, promoting the polymerization of tubulin into microtubules . This stabilization of microtubules disrupts their dynamic instability, which is essential for cell division and intracellular transport . By inhibiting microtubule depolymerization, this compound effectively halts cell division, leading to reduced cellular growth and potential tumor regression .
Comparison with Similar Compounds
Similar Compounds:
- Paclitaxel
- Vincristine
- Vinblastine
Uniqueness: Cevipabulin fumarate is unique in its dual binding properties, as it binds to both the vinca-binding site and a novel site on α-tubulin . This dual binding enhances its ability to stabilize microtubules and makes it effective against tumors resistant to other microtubule-targeting agents like paclitaxel and vincristine . Additionally, its water solubility and stability make it a versatile compound for both intravenous and oral administration .
Properties
CAS No. |
849550-69-2 |
---|---|
Molecular Formula |
C22H26ClF5N6O7 |
Molecular Weight |
616.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine;dihydrate |
InChI |
InChI=1S/C18H18ClF5N6O.C4H4O4.2H2O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2;5-3(6)1-2-4(7)8;;/h6-9,25,28H,3-5H2,1-2H3;1-2H,(H,5,6)(H,7,8);2*1H2/b;2-1+;;/t9-;;;/m0.../s1 |
InChI Key |
UUFXQPPJVCARJY-CBVSRFFLSA-N |
SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=CC(=O)O)C(=O)O.O.O |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=C/C(=O)O)\C(=O)O.O.O |
Canonical SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=CC(=O)O)C(=O)O.O.O |
Synonyms |
5-chloro-6-(2,6-difluoro-4-(3-(methylamino)propoxy)phenyl)-N-(1,1,1-trifluoropropan-2-yl)-(1,2,4)triazolo(1,5-a)pyrimidin-7-amine cevipabulin CNDR-51533 CNDR-51657 TTI-237 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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